molecular formula C18H20ClNS B3179357 Nordosulepin Hydrochloride CAS No. 24881-70-7

Nordosulepin Hydrochloride

Cat. No.: B3179357
CAS No.: 24881-70-7
M. Wt: 317.9 g/mol
InChI Key: NWQQNDSPQDCEEJ-QFHYWFJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nordosulepin Hydrochloride, also known as Dosulepin , is a tricyclic antidepressant (TCA) used in the treatment of depression . It was once the most frequently prescribed antidepressant in the United Kingdom . It acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and also has other activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .


Molecular Structure Analysis

The molecular formula of this compound is C18H19NS.ClH . Its molecular weight is 317.88 . The structure of the molecule can be analyzed using various techniques such as Density Functional Theory, Natural Bond Orbital (NBO) analysis, and FT-IR and FT-Raman spectra .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C18H19NS.ClH and a molecular weight of 317.88 . The physical and chemical properties of particles used in drug formulations, including aerodynamic diameter, density, particle shape, surface composition, morphology, roughness, and energy, can be characterized using various physicochemical analysis techniques .

Mechanism of Action

Dosulepin, or Nordosulepin Hydrochloride, inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft . It acts on both noradrenaline transporter (NAT) and serotonin transporter (SERT) in an equipotent manner .

Safety and Hazards

Dosulepin, or Nordosulepin Hydrochloride, may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this substance with care, using protective equipment and following safety guidelines .

Properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQQNDSPQDCEEJ-QFHYWFJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nordosulepin Hydrochloride
Reactant of Route 2
Nordosulepin Hydrochloride
Reactant of Route 3
Nordosulepin Hydrochloride
Reactant of Route 4
Nordosulepin Hydrochloride
Reactant of Route 5
Reactant of Route 5
Nordosulepin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Nordosulepin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.